1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione
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Overview
Description
1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound features two aromatic rings, one with a methoxy group (-OCH₃) and the other with a methyl group (-CH₃), connected by an ethane-1,2-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and a non-polar solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or marker in biological studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The compound’s carbonyl groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.
Acetophenone: Contains a single phenyl group attached to a carbonyl group.
4-Methoxyacetophenone: Features a methoxy group on the aromatic ring and a carbonyl group.
Uniqueness
1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione is unique due to the presence of both methoxy and methyl substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
33425-19-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)16(18)13-7-9-14(19-2)10-8-13/h3-10H,1-2H3 |
InChI Key |
CQFFMVFLXKJIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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